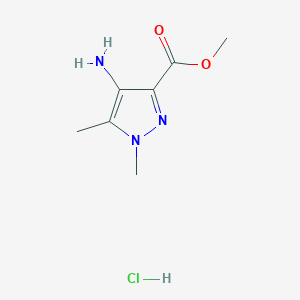
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as succinic anhydride and aminoguanidine hydrochloride.
Cyclization: The reaction involves the cyclization of aminoguanidine with succinic anhydride to form the triazole ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Microwave Irradiation: Employing microwave irradiation to enhance reaction rates and yields.
Purification: Using crystallization or chromatography techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Wirkmechanismus
The mechanism by which 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler analog that lacks the propanoic acid moiety.
5-Amino-1H-1,2,4-triazole: Another isomer with the amino group in a different position on the triazole ring.
Uniqueness
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is unique due to the presence of both the triazole ring and the propanoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-5-7-3-9(8-5)2-1-4(10)11;/h3H,1-2H2,(H2,6,8)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGXNSULLFMTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B7982268.png)



![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/structure/B7982295.png)

![3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B7982310.png)


![4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE](/img/structure/B7982347.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B7982366.png)
![N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride](/img/structure/B7982379.png)
![1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B7982382.png)
